molecular formula C6H8F4N2O2 B8583800 2,3-Bis(difluoroamino)propyl prop-2-enoate CAS No. 21695-79-4

2,3-Bis(difluoroamino)propyl prop-2-enoate

Cat. No. B8583800
CAS No.: 21695-79-4
M. Wt: 216.13 g/mol
InChI Key: GIFZJPXYIFPWKS-UHFFFAOYSA-N
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Patent
US03968150

Procedure details

Employing a system similar to that of Example 1, 7.30 parts (0.044 mole) of triethylphosphite is added to a solution of 16.5 parts (0.044 mole) of 2,3-bis(difluoramino)-propyl α,β-dibromopropionate in 100 ml. of dry benzene. The addition is made over a period of 30 minutes. A slightly exothermic reaction (25° to 36° C.) is observed. The mixture is stirred at ambient temperature for 24 hours, freed of solvent and distilled to give 2.89 parts (30 percent) of 2,3-bis(difluoramino)propyl acrylate (b.p. 42° C., 0.45 mm. of mercury). The product conforms to the known 2,3-bis(difluoramino)propyl acrylate. The product gives the following analysis:
Quantity
0.044 mol
Type
reactant
Reaction Step One
[Compound]
Name
16.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,3-bis(difluoramino)-propyl α,β-dibromopropionate
Quantity
0.044 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OP(OCC)OCC)C.Br[CH:12]([CH2:25]Br)[C:13]([O:15][CH2:16][CH:17]([N:22]([F:24])[F:23])[CH2:18][N:19]([F:21])[F:20])=[O:14]>C1C=CC=CC=1>[C:13]([O:15][CH2:16][CH:17]([N:22]([F:23])[F:24])[CH2:18][N:19]([F:21])[F:20])(=[O:14])[CH:12]=[CH2:25]

Inputs

Step One
Name
Quantity
0.044 mol
Type
reactant
Smiles
C(C)OP(OCC)OCC
Step Two
Name
16.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2,3-bis(difluoramino)-propyl α,β-dibromopropionate
Quantity
0.044 mol
Type
reactant
Smiles
BrC(C(=O)OCC(CN(F)F)N(F)F)CBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at ambient temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
A slightly exothermic reaction (25° to 36° C.)
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)(=O)OCC(CN(F)F)N(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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